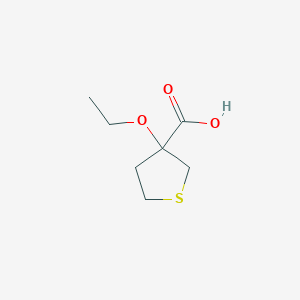

3-Ethoxythiolane-3-carboxylic acid

CAS No.: 1249664-74-1

Cat. No.: VC3085026

Molecular Formula: C7H12O3S

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249664-74-1 |

|---|---|

| Molecular Formula | C7H12O3S |

| Molecular Weight | 176.24 g/mol |

| IUPAC Name | 3-ethoxythiolane-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H12O3S/c1-2-10-7(6(8)9)3-4-11-5-7/h2-5H2,1H3,(H,8,9) |

| Standard InChI Key | QUJJVQYZNLGPCT-UHFFFAOYSA-N |

| SMILES | CCOC1(CCSC1)C(=O)O |

| Canonical SMILES | CCOC1(CCSC1)C(=O)O |

Introduction

Chemical Structure and Classification

3-Ethoxythiolane-3-carboxylic acid would be classified as a substituted thiolane derivative. Thiolanes are saturated five-membered heterocyclic compounds containing one sulfur atom, distinguishing them from thiophenes, which are aromatic five-membered rings with one sulfur atom found in the search results. The compound would contain both an ethoxy group (-OCH₂CH₃) and a carboxylic acid group (-COOH) at the 3-position of the thiolane ring.

While the search results focus on thiophene derivatives like 3-Ethylthiophene-2-carboxylic acid, these compounds differ structurally from 3-Ethoxythiolane-3-carboxylic acid in several key aspects:

-

Ring saturation: Thiolanes have a saturated ring structure, while thiophenes are aromatic

-

Substitution pattern: The requested compound has an ethoxy group, whereas the compounds in the search results contain ethyl groups

-

Position of functional groups: The placement of substituents differs between these compound classes

Physical and Chemical Properties

Predicted Physical Properties

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃S | Based on structure |

| Molecular Weight | ~190 g/mol | Calculated from atomic weights |

| Physical State | Likely solid at room temperature | Based on similar carboxylic acids |

| Solubility | Likely soluble in polar organic solvents | Based on functional groups |

For comparison, 3-Ethylthiophene (a related but different compound) has a molecular weight of 112.193 g/mol, a boiling point of 138.3±9.0 °C at 760 mmHg, and a density of approximately 1.0±0.1 g/cm³ .

Chemical Reactivity

The reactivity of 3-Ethoxythiolane-3-carboxylic acid would be influenced by both the thiolane ring and its functional groups:

-

The carboxylic acid group would provide acidic properties and the ability to form esters, amides, and anhydrides

-

The ethoxy group would likely influence solubility and hydrogen bonding capabilities

-

The saturated thiolane ring would be less reactive toward electrophilic aromatic substitution compared to thiophene rings

Structure-Activity Relationships

Functional Group Contributions

The combination of the thiolane ring with ethoxy and carboxylic acid groups would create a unique electronic and steric environment. In related compounds, such functional arrangements contribute to their biological and chemical properties:

"The mechanism of action of 3-ethylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound's effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity."

Comparative Analysis

A comparison between the target compound and structurally related compounds might provide insights into potential properties:

Thermodynamic Properties

For related compounds, thermodynamic data is available that might provide a basis for comparison. For 3-Ethylthiophene, the enthalpy of vaporization is reported as:

"Δ vapH (kcal/mol): 9.73 at Temperature (K): 333"

Such data suggests that heterocyclic sulfur compounds with similar molecular weights have moderate enthalpies of vaporization. The addition of a carboxylic acid group and ethoxy substituent would likely increase intermolecular forces, resulting in higher enthalpies of vaporization for 3-Ethoxythiolane-3-carboxylic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume